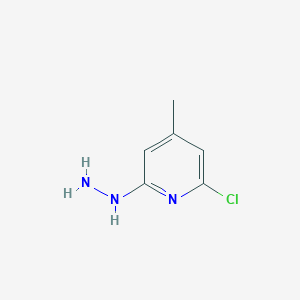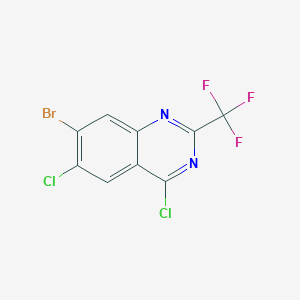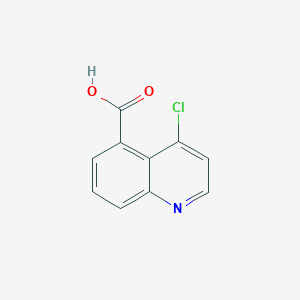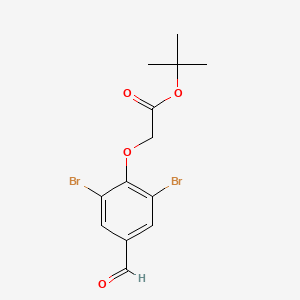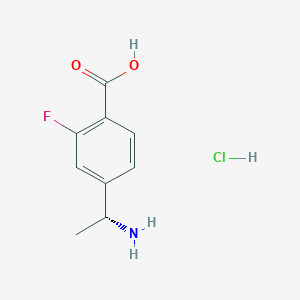
(R)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chiral compound with a specific configuration It is a derivative of benzoic acid, featuring an aminoethyl group and a fluorine atom on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Fluorine: A fluorine atom is introduced to the benzene ring through electrophilic aromatic substitution using reagents like fluorine gas or other fluorinating agents.
Aminoethyl Group Addition: The aminoethyl group is introduced via a nucleophilic substitution reaction, often using ethylamine or similar reagents.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group or fluorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurotransmitter modulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting neurotransmitter levels, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: The enantiomer of the compound, with different biological activities and properties.
4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
4-(1-Aminoethyl)-benzoic acid hydrochloride: Lacks the fluorine atom, leading to different chemical and biological properties.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H11ClFNO2 |
|---|---|
分子量 |
219.64 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1 |
InChI 键 |
XONSGAXDQPRIKP-NUBCRITNSA-N |
手性 SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
规范 SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


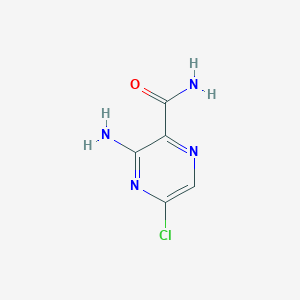
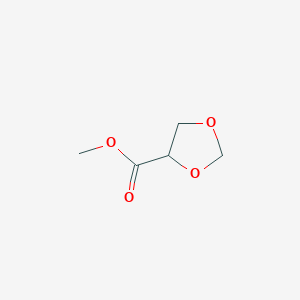
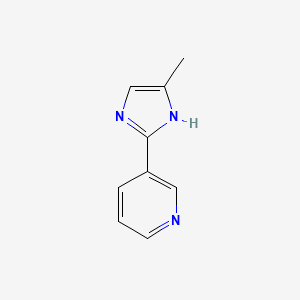
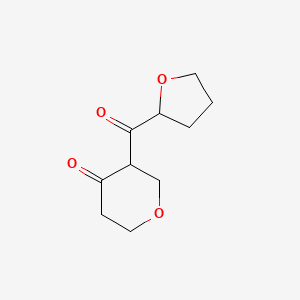
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)

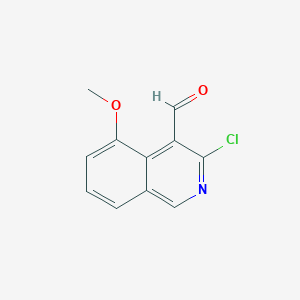
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
